molecular formula C12H14N2O2 B13231615 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13231615
M. Wt: 218.25 g/mol
InChI Key: CDWPCUWAPIPTCY-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-3-azabicyclo[320]heptane is a compound with a unique bicyclic structure, characterized by the presence of a nitrophenyl group attached to a three-membered azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves the following steps:

    Formation of the Azabicyclo Heptane Ring: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and a nitroalkene are reacted under controlled conditions to form the bicyclic structure.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the azabicyclo heptane intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly antibiotics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The azabicyclo heptane ring provides a rigid framework that can enhance the specificity and affinity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Imipenem: A broad-spectrum β-lactam antibiotic with a similar bicyclic structure.

    Meropenem: Another β-lactam antibiotic with a similar core structure but different substituents.

Uniqueness

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a nitrophenyl group, which is known to impart distinct chemical and biological properties, making it a candidate for various pharmacological applications.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1C2CNCC2C1C3=CC=C(C=C3)N+[O-]

The presence of the nitrophenyl group enhances the compound's ability to engage in various binding interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The rigid bicyclic structure allows for enhanced specificity and affinity towards these targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The nitrophenyl moiety may contribute to this activity by facilitating interactions with bacterial cell wall synthesis enzymes or other essential proteins involved in bacterial growth and replication.

Compound MIC (μg/mL) Target Bacteria Mechanism
This compoundTBDMRSAInhibition of cell wall synthesis
6-(Bromophenyl)-3-azabicyclo[3.2.0]heptane31.25MRSADisruption of PBP2a function

The table above illustrates the potential antibacterial efficacy of this compound compared to related compounds.

Neuronal Activity

Studies on structurally similar compounds suggest that this compound may interact with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype, which is implicated in cognitive functions and neuroprotection.

Case Studies

  • Study on Neuronal Ligands : A series of compounds derived from bicyclic structures demonstrated selective binding to nAChRs, indicating potential for cognitive enhancement or neuroprotective effects.
    • Findings : Compounds with similar bicyclic frameworks exhibited varying degrees of agonist activity at nAChR subtypes, suggesting a structure-activity relationship that could be explored further for therapeutic applications in neurodegenerative diseases.
  • Antibacterial Screening : Preliminary tests on derivatives of this compound revealed promising antibacterial activity against resistant strains of bacteria, including MRSA.
    • Results : Compounds demonstrated MIC values comparable to established antibiotics, warranting further investigation into their mechanisms and potential as therapeutic agents.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14N2O2/c15-14(16)10-3-1-8(2-4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2

InChI Key

CDWPCUWAPIPTCY-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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